(2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride (2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20231603
InChI: InChI=1S/C9H9ClN2O3S/c1-7-2-4-8(5-3-7)16(14,15)12-11-6-9(10)13/h2-6,12H,1H3/b11-6+
SMILES:
Molecular Formula: C9H9ClN2O3S
Molecular Weight: 260.70 g/mol

(2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride

CAS No.:

Cat. No.: VC20231603

Molecular Formula: C9H9ClN2O3S

Molecular Weight: 260.70 g/mol

* For research use only. Not for human or veterinary use.

(2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride -

Specification

Molecular Formula C9H9ClN2O3S
Molecular Weight 260.70 g/mol
IUPAC Name (2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride
Standard InChI InChI=1S/C9H9ClN2O3S/c1-7-2-4-8(5-3-7)16(14,15)12-11-6-9(10)13/h2-6,12H,1H3/b11-6+
Standard InChI Key HQXCAVDYGRHYMF-IZZDOVSWSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C(=O)Cl
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NN=CC(=O)Cl

Introduction

(2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride is a synthetic organic compound with a molecular formula of C₉H₉ClN₂O₃S and a molecular weight of 260.70 g/mol. It features a sulfonylhydrazinylidene group attached to an acetyl chloride moiety, which suggests potential applications in organic synthesis due to its reactive functional groups.

Synthesis and Reactivity

While specific synthesis methods for (2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride are not detailed in available literature, compounds with similar structures often involve reactions between sulfonylhydrazines and acylating agents. The reactivity of this compound can be attributed to its functional groups, which are prone to nucleophilic substitution and addition reactions.

Comparison with Related Compounds

Other compounds featuring sulfonamide or sulfonylhydrazine groups have shown significant biological activity, such as antibacterial or anticancer properties. For example, sulfanilamide is a basic sulfonamide antibiotic, while acetazolamide is used in glaucoma treatment as a carbonic anhydrase inhibitor.

CompoundKey FeaturesBiological Activity
SulfanilamideBasic sulfonamide antibioticAntibacterial
AcetazolamideSulfonamide derivativeCarbonic anhydrase inhibitor
(2E)-2-[(4-methylbenzenesulfonamido)imino]acetylchlorideSulfonamide and acyl chloride groupsPotential antibacterial, pharmaceutical applications

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